molecular formula C7H11NO B568134 1H-Pyrrole-1-ethanol,beta-methyl-(9CI) CAS No. 121459-16-3

1H-Pyrrole-1-ethanol,beta-methyl-(9CI)

Cat. No.: B568134
CAS No.: 121459-16-3
M. Wt: 125.17 g/mol
InChI Key: VBNRCVMIYVVLNE-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-ethanol,beta-methyl-(9CI) is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.16834 g/mol . This compound belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. Pyrroles are known for their significant role in various biological and chemical processes.

Preparation Methods

The synthesis of 1H-Pyrrole-1-ethanol,beta-methyl-(9CI) can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Another method involves the use of primary diols and amines, catalyzed by a stable manganese complex, to produce 2,5-unsubstituted pyrroles . This reaction is highly selective and avoids the formation of unwanted by-products. Industrial production methods often utilize similar catalytic processes to ensure high efficiency and yield.

Chemical Reactions Analysis

1H-Pyrrole-1-ethanol,beta-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) chloride, manganese complexes, and copper catalysts .

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted pyrroles and their derivatives.

Scientific Research Applications

1H-Pyrrole-1-ethanol,beta-methyl-(9CI) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

    Biology: In biological research, pyrrole derivatives are studied for their potential as bioactive compounds. They have shown promise in the development of new pharmaceuticals and agrochemicals.

    Medicine: In medicine, pyrrole-based compounds are investigated for their therapeutic properties. They have been explored as potential treatments for various diseases, including cancer and infectious diseases.

    Industry: Industrial applications include the use of pyrrole derivatives in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-ethanol,beta-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.

The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1H-Pyrrole-1-ethanol,beta-methyl-(9CI) can be compared with other similar compounds, such as 1H-Pyrrole, 1-methyl-, and 1H-Pyrrole-1-ethanol,beta-methyl-,(betaS)-(9CI) . These compounds share a similar pyrrole core structure but differ in their substituents and functional groups.

    1H-Pyrrole, 1-methyl-: This compound has a methyl group attached to the nitrogen atom of the pyrrole ring.

    1H-Pyrrole-1-ethanol,beta-methyl-,(betaS)-(9CI): This compound is a stereoisomer of 1H-Pyrrole-1-ethanol,beta-methyl-(9CI) and has similar chemical properties.

The uniqueness of 1H-Pyrrole-1-ethanol,beta-methyl-(9CI) lies in its specific substituents and functional groups, which confer distinct chemical and biological properties. These properties make it valuable for various scientific and industrial applications.

Properties

IUPAC Name

2-pyrrol-1-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(6-9)8-4-2-3-5-8/h2-5,7,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNRCVMIYVVLNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121459-16-3
Record name β-Methyl-1H-pyrrole-1-ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121459-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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